2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazolopyrimidines.
Scientific Research Applications
2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a Bruton’s tyrosine kinase (BTK) inhibitor, showing antiproliferative activity in mantle cell lymphoma.
Neuroprotection: Pyrazolopyrimidine derivatives have shown promising neuroprotective and anti-neuroinflammatory properties.
Cancer Therapy: The compound has been used in the design of polymeric nanoparticles for mitochondria-targeted cancer therapy.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, as a BTK inhibitor, it disrupts the B cell receptor (BCR) signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with mitochondrial pathways, enhancing the efficacy of cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features and biological activities.
Uniqueness
2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a BTK inhibitor and its applications in neuroprotection and cancer therapy highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
2,4-dimethylpyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7-10(2)8(12)3-4-11(7)9-6/h3-5H,1-2H3 |
InChI Key |
OMCGYEXNRRNRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=O)N(C2=C1)C |
Origin of Product |
United States |
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